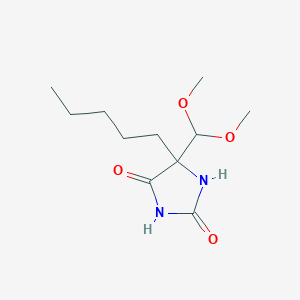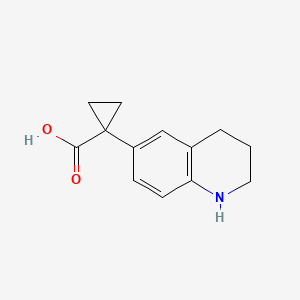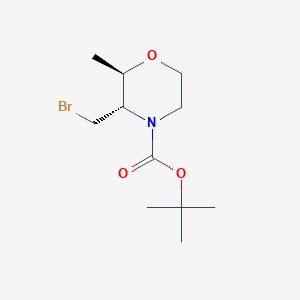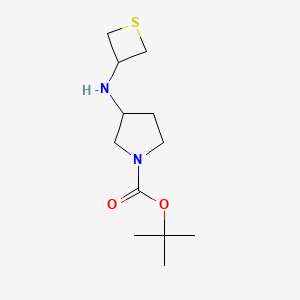
tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The tert-butyl group and the thietan-3-ylamino group attached to the pyrrolidine ring make this compound unique and of interest in various fields of research.
Métodos De Preparación
The synthesis of tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with thietan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Análisis De Reacciones Químicas
tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the thietan-3-ylamino group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thietan-3-ylamino group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound lacks the thietan-3-ylamino group and has different reactivity and applications.
tert-Butyl 3-(quinuclidin-3-ylamino)pyrrolidine-1-carboxylate: This compound has a quinuclidin-3-ylamino group instead of the thietan-3-ylamino group, leading to different chemical properties and uses.
The unique structure of this compound, particularly the presence of the thietan-3-ylamino group, distinguishes it from these similar compounds and contributes to its specific applications and reactivity.
Propiedades
Fórmula molecular |
C12H22N2O2S |
|---|---|
Peso molecular |
258.38 g/mol |
Nombre IUPAC |
tert-butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-5-4-9(6-14)13-10-7-17-8-10/h9-10,13H,4-8H2,1-3H3 |
Clave InChI |
AQDSMFCHVBUEJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


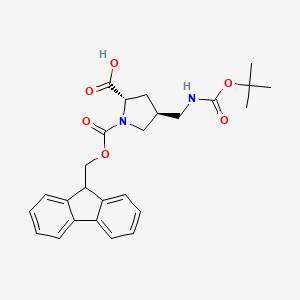

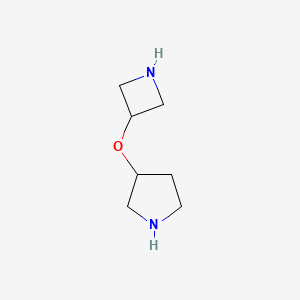
![[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12931416.png)
![5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B12931425.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12931427.png)
![4-Oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931428.png)
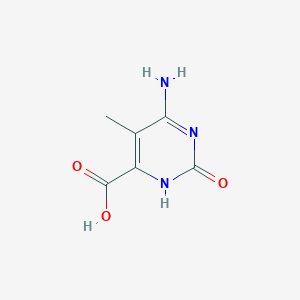
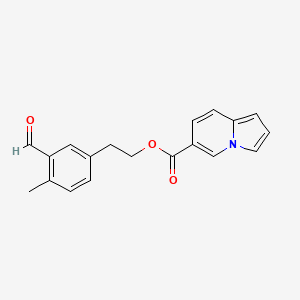
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12931435.png)
